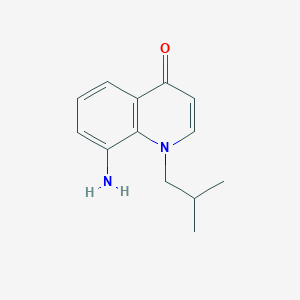

8-Amino-1-isobutylquinolin-4(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H16N2O |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

8-amino-1-(2-methylpropyl)quinolin-4-one |

InChI |

InChI=1S/C13H16N2O/c1-9(2)8-15-7-6-12(16)10-4-3-5-11(14)13(10)15/h3-7,9H,8,14H2,1-2H3 |

InChI Key |

PWAMPCBSXKVRHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=CC(=O)C2=C1C(=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Modifications of 8 Amino 1 Isobutylquinolin 4 1h One

Established Synthetic Routes to Quinolin-4(1H)-one Derivatives

The construction of the foundational quinolin-4(1H)-one scaffold can be achieved through several well-established synthetic routes, each offering distinct advantages in terms of substrate scope and reaction conditions.

Friedländer Synthesis and Contemporary Variations

The Friedländer synthesis, a classic method for quinoline (B57606) formation, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. rsc.orgnih.govmdpi.com This reaction can be catalyzed by either acids or bases. nih.govmdpi.com The general mechanism proceeds through an initial aldol condensation followed by a cyclodehydration to form the quinoline ring. nih.gov

Two primary mechanistic pathways are proposed:

Aldol-first pathway: The 2-amino substituted carbonyl compound reacts with the second carbonyl compound in a rate-limiting aldol addition. Subsequent dehydration and imine formation yield the quinoline. rsc.org

Schiff base-first pathway: Initial formation of a Schiff base between the reactants is followed by an intramolecular aldol reaction and subsequent elimination to afford the final quinoline product. rsc.org

Contemporary variations of the Friedländer synthesis have focused on milder reaction conditions and improved efficiency. Catalysts such as trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids have been successfully employed. rsc.org Furthermore, modified Friedländer reactions using 2-aminobenzyl alcohols in place of the corresponding aldehydes or ketones have emerged as a promising alternative. nih.gov

Table 1: Comparison of Catalysts in Friedländer Synthesis

| Catalyst | Reaction Conditions | Advantages | Disadvantages |

| Sodium Hydroxide | Reflux in aqueous or alcoholic solution | Classical, readily available | Harsh conditions, potential side reactions |

| Trifluoroacetic Acid | Mild | High efficiency | Corrosive |

| Iodine | Mild | Good yields | Potential for halogenation side reactions |

| Lewis Acids (e.g., Nd(NO₃)₃·6H₂O) | Mild | High yields, short reaction times | Catalyst cost and availability |

Cyclization Reactions for Quinolinone Ring Formation

Beyond the Friedländer synthesis, several other cyclization strategies are pivotal for the construction of the quinolinone ring.

Camps Cyclization: This method involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. Depending on the substrate and reaction conditions, this reaction can yield either quinolin-4-ones or quinolin-2-ones. nih.gov

Gould-Jacobs Reaction: This thermal cyclization method is important for creating the quinolin-4-one backbone and allows for the synthesis of many commercially available drugs. nih.gov

Conrad-Limpach Synthesis: This reaction involves the condensation of anilines with β-ketoesters. At lower temperatures, it yields a β-amino acrylate which, upon cyclization, forms a 4-quinolone.

Dieckmann Condensation: This intramolecular reaction of diesters results in the formation of cyclic β-ketoesters, which can be further processed to yield quinolin-4-ones. nih.gov

Reductive Cyclization: A modern approach involves the palladium-catalyzed reductive cyclization of o-nitrochalcones using a carbon monoxide surrogate like formic acid, which provides a viable route to 2-aryl-substituted 4-quinolones. nih.gov

Strategies for Introducing the 8-Amino Substituent in Quinoline Systems

The introduction of an amino group at the C8 position of the quinoline ring is a critical step in the synthesis of the target compound. The most common and historically significant method involves a two-step process:

Nitration of Quinoline: The quinoline ring is first nitrated to introduce a nitro group. This reaction typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline.

Reduction of the Nitro Group: The separated 8-nitroquinoline isomer is then reduced to the corresponding 8-aminoquinoline (B160924). mdpi.com

Alternatively, the 8-amino group can be introduced via nucleophilic aromatic substitution. This involves the amination of an 8-haloquinoline, such as 8-chloroquinoline, with an appropriate amine source. mdpi.com The amino group of 8-aminoquinoline is a versatile functional handle that can act as a directing group in further synthetic transformations. mdpi.com

Approaches for N1-Alkylation with Isobutyl Moiety in Quinolinone Structures

The final key structural modification is the introduction of the isobutyl group at the N1 position of the quinolin-4(1H)-one ring. This is typically achieved through an N-alkylation reaction. The general strategy involves the reaction of the NH group of the quinolinone with an isobutyl halide, such as isobutyl bromide or isobutyl iodide, in the presence of a base.

For the specific case of 8-Amino-1-isobutylquinolin-4(1H)-one, it is often advantageous to protect the 8-amino group prior to N-alkylation to prevent undesired side reactions. A suitable protecting group, such as an acetyl or a tert-butoxycarbonyl (Boc) group, can be introduced and subsequently removed after the N-isobutylation step.

Advanced Synthetic Methodologies for this compound

Modern synthetic chemistry offers powerful tools for the construction of complex heterocyclic systems, with palladium-catalyzed reactions being at the forefront.

Palladium-Catalyzed Reactions in Quinoline Synthesis

Palladium catalysis has revolutionized the synthesis of quinolines and their derivatives by enabling the formation of C-C and C-N bonds under mild and efficient conditions. doubtnut.com These methods often offer high atom economy and functional group tolerance.

Several palladium-catalyzed approaches are relevant to the synthesis of functionalized quinolines:

One-Pot Synthesis from 2-Amino Aromatic Ketones and Alkynes: This method provides an alternative route to polysubstituted quinolines. mdpi.com

Isocyanide Insertion/Cyclization: A novel strategy involves the palladium-catalyzed insertion of an aryl isocyanide, followed by a C(sp²)–H functionalization and a [4+1] cyclization to construct the quinoline core.

Carbonylative Sonogashira/Cyclization Sequence: This protocol allows for the preparation of functionalized 4-quinolones from 2-iodoanilines and alkynes, using a solid source of carbon monoxide.

Oxidative Annulation: Palladium-catalyzed aerobic oxidative annulation of allylbenzenes and anilines can be employed for the synthesis of quinoline derivatives through allylic C-H functionalization.

These advanced methodologies provide powerful alternatives to classical methods, often allowing for the construction of highly functionalized quinoline scaffolds in a more efficient and convergent manner.

Table 2: Overview of Palladium-Catalyzed Quinoline Syntheses

| Reaction Type | Starting Materials | Key Features |

| One-Pot Synthesis | 2-Amino aromatic ketones, Alkynes | Direct access to polysubstituted quinolines |

| Isocyanide Insertion/Cyclization | Imines, Isocyanides | High synthetic efficiency, one-step operation |

| Carbonylative Sonogashira/Cyclization | 2-Iodoanilines, Alkynes | CO gas-free carbonylation |

| Oxidative Annulation | Allylbenzenes, Anilines | Aerobic oxidation, C-H functionalization |

Microwave-Assisted Organic Synthesis of Quinoline Derivatives

Microwave-Assisted Organic Synthesis (MAOS) has become a pivotal technology in modern synthetic chemistry, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved product yields, and enhanced purity. researchgate.net This technique is particularly effective for the synthesis of heterocyclic compounds like quinoline derivatives, where it can accelerate reaction rates and enable cleaner processes. researchgate.netnih.gov The application of microwave irradiation facilitates rapid heating of the reaction mixture, often leading to higher efficiency in cyclization and condensation reactions that are central to forming the quinoline core. researchgate.netnih.gov

Several protocols for quinoline synthesis have been adapted for microwave conditions. For instance, the Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, can be efficiently conducted under microwave irradiation. nih.gov One catalyst-free, microwave-assisted Friedländer approach successfully produced 8-hydroxyquinolines with a 72% yield, a significant improvement over the 34% yield obtained through conventional heating. nih.gov Similarly, multicomponent reactions, which are inherently efficient, can be further optimized using microwaves. A one-pot, three-component domino reaction using YbCl₃ as a catalyst under solvent-free microwave conditions has been reported for the eco-friendly synthesis of functionalized quinolines. nih.gov Another example involves the synthesis of 4-aminoquinoline-phthalimides, where heating the reactants in DMSO at 160°C for just 2 minutes under microwave irradiation resulted in excellent isolated yields of 81–92%. nih.gov

The advantages of MAOS extend to its alignment with green chemistry principles by often reducing the need for harsh solvents and decreasing energy consumption due to shorter reaction times. researchgate.net The combination of microwave heating with environmentally benign solvents like water or ethanol, or even solvent-free conditions, represents a powerful strategy for the sustainable synthesis of quinoline derivatives. tandfonline.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Quinoline Derivatives

| Reaction Type | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Friedländer Synthesis | Microwave, Catalyst-free | Not specified | 72% | nih.gov |

| Friedländer Synthesis | Conventional Heating | Not specified | 34% | nih.gov |

| Multicomponent Domino Reaction | Microwave, YbCl₃, Solvent-free | Not specified | High | nih.gov |

| 4-Aminoquinoline Synthesis | Microwave, DMSO | 2 minutes | 81-92% | nih.gov |

Environmentally Responsible Synthetic Approaches

The principles of green chemistry are increasingly being applied to the synthesis of quinoline scaffolds to minimize environmental impact. nih.gov These approaches focus on reducing waste, avoiding hazardous reagents and solvents, and improving atom economy. nih.govtandfonline.com Key strategies include the use of water as a solvent, solvent-free reaction conditions, and the application of reusable catalysts. tandfonline.comfrontiersin.org

Water, as a green solvent, has been successfully utilized in the synthesis of 4-ferrocenyl quinoline derivatives, where it served as the reaction medium in a p-toluene sulfonic acid (p-TSA) catalyzed reaction, achieving yields between 69% and 95%. tandfonline.com Solvent-free, or neat, reactions represent another significant advancement. A one-pot multicomponent reaction involving resorcinol, aromatic aldehydes, β-ketoesters, and amines has been shown to produce quinoline derivatives in excellent yields under solvent-free conditions, offering a low-cost and rapid method. frontiersin.org

The choice of catalyst is also crucial for an environmentally responsible synthesis. The use of reusable solid acid catalysts, such as Nafion NR50, has been demonstrated in the microwave-assisted Friedländer synthesis, providing high yields and allowing for the catalyst to be recovered and reused. organic-chemistry.org Inexpensive and non-toxic catalysts like iron(III) chloride hexahydrate (FeCl₃·6H₂O) have also been employed for the one-pot synthesis of quinoline derivatives in water, offering mild reaction conditions and high product yields. tandfonline.com These methods address the limitations of classical quinoline syntheses, such as the Skraup and Doebner-von Miller reactions, which often require harsh conditions and generate significant waste. nih.gov

Table 2: Examples of Green Synthetic Methods for Quinoline Derivatives

| Method | Key Features | Catalyst | Solvent | Reference |

|---|---|---|---|---|

| Multicomponent Reaction | One-pot, Atom-economic | None | Solvent-free | frontiersin.org |

| Friedländer Synthesis | Reusable catalyst, Microwave | Nafion NR50 | Ethanol | organic-chemistry.org |

| Condensation Reaction | Inexpensive, Non-toxic catalyst | FeCl₃·6H₂O | Water | tandfonline.com |

Design and Synthesis of Analogues for Systematic Structural Modification

Modifications of the 8-Amino Group

The 8-amino group of the quinoline core is a versatile functional handle that can be readily modified to produce a wide array of analogues. wikipedia.org Its primary amine nature allows it to undergo various chemical transformations, most notably acylation reactions to form amides. This has been exploited in the synthesis of novel 8-aminoquinoline derivatives where the amino group is coupled with natural antioxidant acids. nih.gov In a typical procedure, the coupling is achieved using standard peptide coupling reagents like 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) in the presence of a base such as N,N-Diisopropylethylamine (DIPEA). nih.gov

This synthetic strategy allows for the introduction of diverse functionalities onto the quinoline scaffold, potentially modulating the compound's physicochemical properties and biological activity. The amino group can also act as a directing group in C-H bond functionalization reactions, enabling further substitution on the quinoline ring. nih.gov The synthesis of these analogues is crucial for developing structure-activity relationships (SAR), where systematic changes to the substituent on the 8-amino group can be correlated with changes in efficacy or other properties. For example, coupling with lipoic acid or ferulic acid introduces both antioxidant and potential metal-chelating moieties into the final molecule. nih.gov

Variations of the N1-Isobutyl Chain

The substituent at the N1 position of the quinolin-4(1H)-one core is a critical determinant of the molecule's biological activity. mdpi.com Systematic modification of the N1-isobutyl group allows for the exploration of how steric and electronic properties in this region of the molecule influence its interactions with biological targets. Synthetic strategies to introduce variations at this position typically involve the alkylation of an N-unsubstituted quinolinone precursor.

Research on related quinolin-4-one compounds has shown that the nature of the N1 substituent significantly impacts potency. For instance, replacing an ethyl group with a cyclopropyl group at the N1 position has been found to increase activity in certain contexts. mdpi.com This suggests that the size, shape, and conformational flexibility of the N1-substituent are key parameters to investigate. Analogues of this compound could be synthesized by replacing the isobutyl group with a range of other alkyl and cycloalkyl groups.

Table 3: Potential N1-Substituents for Analogue Synthesis

| Substituent Group | Rationale for Variation |

|---|---|

| Ethyl | Smaller, less sterically hindered alkyl group |

| Cyclopropyl | Conformationally restricted, known to enhance activity mdpi.com |

| Benzyl | Introduces an aromatic ring for potential π-stacking interactions |

Introduction of Substituents on the Quinolinone Core

Introducing substituents at various positions on the bicyclic quinolinone core is a fundamental strategy for fine-tuning the molecule's properties. The reactivity of the quinoline ring allows for electrophilic substitution, and specific positions can be targeted based on the directing effects of the existing functional groups. For the quinolin-4-one scaffold, several positions are amenable to substitution.

The introduction of small substituents at the C5 position, such as an amino or methyl group, has been shown to increase the activity of certain quinolinones against Gram-positive bacteria. mdpi.com The C3 position can be functionalized, often with a carboxylic acid group, which can be essential for penetrating bacterial cells. mdpi.com Furthermore, positions C2, C5, and C7 are common sites for modification. For instance, in the related 8-hydroxyquinoline (B1678124) series, chlorination using N-chlorosuccinimide (NCS) readily occurs at the C5 and C7 positions. mdpi.com Alkylation at the C2 position has also been reported. mdpi.com These established synthetic routes provide a roadmap for creating a diverse library of analogues of this compound with substituents on the core structure, enabling a thorough investigation of structure-activity relationships.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 8-hydroxyquinoline |

| 4-ferrocenyl quinoline |

| 4-aminoquinoline-phthalimide |

| Resorcinol |

| Lipoic acid |

| Ferulic acid |

| N,N-Diisopropylethylamine (DIPEA) |

| 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) |

| Iron(III) chloride hexahydrate (FeCl₃·6H₂O) |

| Nafion NR50 |

| p-toluene sulfonic acid (p-TSA) |

Structure Activity Relationship Sar and Structural Insights of 8 Amino 1 Isobutylquinolin 4 1h One and Its Analogues

Fundamental Principles of Quinoline (B57606) and Quinolinone SAR

The biological activity of quinoline and quinolinone derivatives is intricately linked to their chemical structure. The quinoline nucleus, a fusion of a benzene (B151609) and a pyridine (B92270) ring, provides a rigid scaffold that can be functionalized at various positions to modulate its physicochemical and pharmacological properties. nih.govresearchgate.net For many quinolone antibacterials, a core pharmacophore, the 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety, is considered essential for activity and must be fused with an aromatic ring. slideshare.net

Key SAR principles for the quinolinone class include:

The 4-oxo group: The presence of the ketone group at the C4-position is generally crucial for the activity of many quinolinone derivatives. slideshare.net

N1-Substitution: The nature of the substituent on the nitrogen atom at position 1 significantly influences activity. Small alkyl groups, such as ethyl or cyclopropyl, have been shown to enhance the potency of certain antibacterial quinolones. nih.govresearchgate.net

C3-Carboxylic Acid: In the context of antibacterial quinolones, a carboxylic acid group at the C3-position is a critical feature for binding to the target enzyme, DNA gyrase.

These fundamental principles, largely derived from studies on antibacterial agents, provide a foundational framework for understanding the SAR of other quinolinone-based compounds, including 8-Amino-1-isobutylquinolin-4(1H)-one.

Influence of the 8-Amino Group on Molecular Interactions and Potential Activity

The substituent at the C8-position of the quinoline ring can significantly impact the molecule's biological profile. nih.gov The 8-amino group in this compound is a key feature that can profoundly influence its interactions with biological targets. Structurally analogous to 8-hydroxyquinoline (B1678124), 8-aminoquinoline (B160924) possesses metal-chelating properties, which can be a mechanism for some of its biological effects. nih.govwikipedia.org The nitrogen of the amino group and the quinoline ring nitrogen can form a bidentate ligand, sequestering metal ions that may be essential for certain enzymatic processes.

In the well-studied class of 8-aminoquinoline antimalarials, such as primaquine, the 8-amino group is essential for their activity against the latent liver stages of Plasmodium parasites. nih.govpolicycommons.netwho.intslideshare.net The precise mechanism is not fully elucidated but is thought to involve metabolic activation to electrophilic intermediates that can generate reactive oxygen species. asm.org

Furthermore, the 8-amino group can act as a hydrogen bond donor, facilitating interactions with amino acid residues in a target protein's binding site. Its basicity, which is influenced by other substituents on the quinoline ring, can affect the molecule's ionization state at physiological pH, thereby influencing its absorption, distribution, and target engagement. acs.org Modification of the C8 position has been a strategy to modulate the activity of various quinoline derivatives, with different substituents leading to a range of potencies. nih.gov

Role of the N1-Isobutyl Moiety in Ligand Binding and Specificity

The substituent at the N1 position of the quinolinone ring is a critical determinant of biological activity and selectivity. nih.govnih.gov While aryl substitutions at this position can confer consistent activity, lower alkyl groups are also known to be favorable in certain classes of compounds. slideshare.net The N1-isobutyl group of this compound is a moderately bulky, lipophilic moiety that can influence the compound's properties in several ways.

Studies on antibacterial quinolones have demonstrated that the N1-substituent can impact potency through steric and electronic effects. For example, the N1-cyclopropyl group is a common feature in many potent fluoroquinolone antibiotics, where it is thought to enhance binding to the DNA gyrase-DNA complex. nih.govnih.gov The size and shape of the N1-substituent can dictate the orientation of the molecule within a binding pocket, thereby affecting ligand-receptor interactions and specificity.

Positional Effects of Substituents on the Quinolinone Scaffold in this compound Analogues

The biological activity of quinolinone derivatives can be fine-tuned by introducing various substituents at different positions on the core scaffold. The nature and position of these substituents dictate the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical for its interaction with biological targets.

A summary of observed positional effects from various studies on quinoline and quinolinone analogues is presented below:

| Position | Substituent Type | General Effect on Activity | Reference |

| C2 | Electron-withdrawing groups | Decreases basicity, may alter target interaction. | acs.org |

| Benzyloxy, substituted anilino | Can modulate antimalarial activity. | who.int | |

| C3 | Carboxylic acid | Essential for antibacterial (DNA gyrase) activity. | slideshare.net |

| Hydroxymethyl | Important for PDE5 potency and selectivity. | nih.gov | |

| C5 | Amino | Improves overall potency in some antibacterial quinolones. | nih.gov |

| Phenoxy, anilino | Can reduce toxicity in 8-aminoquinoline antimalarials. | who.int | |

| C6 | Fluorine | Significantly enhances antibacterial activity. | slideshare.net |

| Methoxy | Enhances activity in 8-aminoquinoline antimalarials. | who.int | |

| C7 | Cyclic amines (piperazine, pyrrolidine) | Increases potency against Gram-positive bacteria; influences CNS effects. | nih.gov |

| Cyano | Important for PDE5 potency and selectivity. | nih.gov | |

| C8 | Halogen (F or Cl) | Improves oral absorption and activity against anaerobes. | nih.gov |

| Amino/Hydroxy | Confers metal-chelating properties and is crucial for antimalarial activity. | nih.govwho.int |

These generalized findings highlight the sensitivity of the quinolinone scaffold to substitution. For analogues of this compound, modifications at positions C2, C3, C5, C6, and C7 would be expected to significantly modulate the biological profile conferred by the core structure. For instance, the introduction of a fluorine atom at C6 could potentially enhance potency, while modifications at C7 could alter target selectivity.

Stereochemical Considerations in Quinolinone Derivatives and their Impact on SAR

The introduction of chiral centers into quinolinone derivatives can lead to stereoisomers with distinct biological activities and pharmacological profiles. Stereochemistry can play a crucial role when a substituent creates a stereocenter, particularly in side chains attached to the quinolinone nucleus. nih.gov The differential activity between enantiomers or diastereomers often arises from the three-dimensional arrangement of atoms, which dictates how the molecule fits into a chiral biological target, such as an enzyme's active site or a receptor's binding pocket.

For example, in a series of quinoline derivatives developed as mGlu1 antagonists, stereoisomerism had a significant impact on activity. nih.gov Similarly, substitutions on the piperazine (B1678402) ring of certain 4-aminoquinolines exerted a stereospecific beneficial effect on their affinity for the α2C-adrenoceptor. researchgate.net

In the case of this compound, the parent molecule itself is achiral. However, if any of the hydrogen atoms on the isobutyl group or other parts of the molecule were to be substituted in a way that creates a chiral center, it would be expected that the resulting enantiomers could exhibit different potencies and selectivities. This underscores the importance of controlling and evaluating the stereochemistry during the design and synthesis of new, more complex analogues.

Conformational Analysis and its Correlation with Biological Profiles

The biological activity of a molecule is not only dependent on its constitution and configuration but also on its conformation—the spatial arrangement of its atoms. Conformational analysis provides insights into the molecule's preferred shapes, flexibility, and the energy barriers between different conformations. scielo.br This information is vital for understanding how a ligand adapts its shape to bind to a biological target.

For quinolinone derivatives, the planarity of the bicyclic ring system and the orientation of its substituents are key conformational features. The N1-isobutyl group in this compound, for instance, is flexible and can adopt various conformations, which could influence how the molecule presents its other functional groups to a binding site.

Structural investigations using techniques like single-crystal X-ray diffraction and theoretical calculations can elucidate the preferred molecular geometry and intermolecular interactions. scielo.br Such analyses on novel 4(1H)-quinolinones have provided a detailed understanding of their molecular structure, conformation, and crystal packing, which can be correlated with their biological activity. scielo.br For example, theoretical studies on quinolinone derivatives, including the analysis of frontier molecular orbitals (HOMO and LUMO), can offer predictions about the molecule's stability and reactivity, which are linked to its biological profile. ekb.eg Understanding the preferred conformation of this compound and its analogues is therefore a critical step in rationalizing their SAR and in designing new derivatives with improved biological functions.

Biological Activity Mechanisms and Cellular Interactions of 8 Amino 1 Isobutylquinolin 4 1h One Preclinical Focus

In Vitro Biological Screening Paradigms for Quinolinone and 8-Aminoquinoline (B160924) Derivatives

The unique structural features of quinolinone and 8-aminoquinoline derivatives have prompted extensive in vitro screening to elucidate their therapeutic potential across a spectrum of diseases. These preclinical investigations are crucial in identifying lead compounds for further development.

Investigation of Anti-infective Modalities

The 8-aminoquinoline core is historically renowned for its anti-infective properties, most notably in the fight against malaria. wikipedia.org Derivatives such as primaquine and tafenoquine are established antimalarial agents. wikipedia.org Preclinical studies on various 8-aminoquinoline analogs have demonstrated their efficacy against the blood and tissue stages of Plasmodium species. scispace.comnih.gov For instance, three analogues of primaquine, including 8-[(1-Ethyl-4-aminobutyl)amino]-6-methoxy-4-methylquinoline, have shown significant activity against Plasmodium berghei in mice and prophylactic activity against Plasmodium cynomolgi in rhesus monkeys. nih.gov

While the primary focus has been on malaria, the broader anti-infective spectrum of this class of compounds is an active area of research. This includes evaluating their potential as antibacterial, antiviral, antifungal, and antiparasitic agents. The structural similarities to other quinoline-based drugs with known antimicrobial activity suggest that 8-Amino-1-isobutylquinolin-4(1H)-one and its analogs could possess a wider range of anti-infective applications.

Exploration of Anticancer Activities

The quest for novel chemotherapeutic agents has led to the investigation of quinoline (B57606) and quinolinone derivatives for their anticancer properties. Numerous studies have reported the cytotoxic effects of these compounds against various cancer cell lines. For example, a series of 4-aminoquinoline derivatives demonstrated significant cytotoxicity against human breast tumor cell lines MCF7 and MDA-MB468. nih.gov

Glycoconjugates of 8-aminoquinoline have also been synthesized and evaluated for their ability to inhibit the proliferation of cancer cell lines, with some derivatives showing improved selectivity for cancer cells over healthy cells. nih.gov Specifically, certain 8-aminoquinoline glycoconjugates exhibited higher cytotoxicity against HCT 116 and MCF-7 cancer cells compared to their 8-hydroxyquinoline (B1678124) counterparts. nih.gov Furthermore, 8-quinolinesulfonamide derivatives have been designed as inhibitors of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism, with one compound showing high cytotoxicity toward several cancer cell lines. mdpi.com

| Compound | Cell Line | Activity (GI50/IC50 in µM) |

|---|---|---|

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 7.35 - 8.73 |

| butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 |

| 8-AQ Glycoconjugate 17 | MCF-7 | 78.1 ± 9.3 |

| 8-AQ Glycoconjugate 17 | HCT 116 | 116.4 ± 5.9 |

| 8-quinolinesulfonamide derivative 9a | A549 (Lung) | 223.1 |

Assessment of Neuroprotective and Antioxidant Potential

Emerging research has highlighted the potential of quinoline derivatives as neuroprotective and antioxidant agents, offering promise for the treatment of neurodegenerative diseases. nih.gov A series of 8-quinoline-N-substituted derivatives combined with natural antioxidant acids, such as lipoic, caffeic, and ferulic acids, have been synthesized and shown to possess cytoprotective effects in an in vitro model of oxidative stress. nih.gov These compounds were found to chelate copper, a metal implicated in oxidative stress-induced degeneration, and scavenge oxygen radicals. nih.gov

Furthermore, a systematic search of quinoline derivatives has identified candidates with promising antioxidant properties, predicted to be more efficient than the standard antioxidant Trolox. nih.govresearchgate.net The neuroprotective potential of these compounds is often linked to their ability to inhibit key enzymes involved in neurodegeneration and to mitigate oxidative stress. nih.govresearchgate.net The investigation of 8-hydroxyquinolin-2(1H)-one derivatives has also revealed their antioxidant properties, attributed to the presence of various functional groups that can participate in redox reactions. researchgate.net

Molecular and Cellular Mechanistic Investigations

Understanding the molecular and cellular mechanisms by which this compound and its analogs exert their biological effects is crucial for their development as therapeutic agents. These investigations often involve studying their interactions with specific enzymes and their influence on cellular pathways.

Enzyme Inhibition and Activation Studies

The diverse biological activities of quinoline derivatives are often a result of their ability to modulate the function of specific enzymes.

N-Myristoyltransferase (NMT): NMT is a vital enzyme in various parasites and fungi, making it an attractive drug target. A series of quinoline derivatives have been optimized as inhibitors of Plasmodium vivax and Plasmodium falciparum NMT. nih.gov The binding of these inhibitors to a hydrophobic pocket in the enzyme, involving π–π stacking interactions and hydrogen bonding, has been elucidated through X-ray crystallography. nih.gov Additionally, quinolinequinone derivatives have shown favorable interactions with the binding site of fungal NMT in docking studies and have demonstrated in vitro activity against Candida species. researchgate.net

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, and their inhibition is a primary therapeutic strategy for Alzheimer's disease. Several 4-aminoquinoline derivatives have been identified as potent inhibitors of both AChE and BChE. researchgate.netnih.gov For example, certain 4-N-phenylaminoquinoline derivatives containing a morpholine group have shown AChE inhibitory activity comparable to the reference drug galantamine, with one compound exhibiting IC50 values of 1.94 µM for AChE and 28.37 µM for BChE. mdpi.com Kinetic studies have revealed that some of these compounds act as mixed-type AChE inhibitors. mdpi.com

Monoamine Oxidases (MAOs): MAO-A and MAO-B are important enzymes in the metabolism of neurotransmitters and are also involved in the metabolism of 8-aminoquinolines. nih.gov Studies have shown that 5-phenoxy 8-aminoquinoline analogs are potent inhibitors of both human MAO-A and MAO-B, with a preference for MAO-B. nih.gov One analog, 5-(4-Trifluoromethylphenoxy)-4-methylprimaquine, was found to be a particularly potent inhibitor of MAO-B with an IC50 value of 150 nM. nih.gov The enantiomers of the 8-aminoquinoline antimalarial NPC1161 have also demonstrated strong and selective inhibition of MAO-B. bohrium.comresearchgate.net

| Compound Class/Derivative | Target Enzyme | Key Findings |

|---|---|---|

| Quinoline derivatives | Plasmodium N-Myristoyltransferase (NMT) | Balanced activity against P. vivax and P. falciparum NMT. nih.gov |

| 4-N-phenylaminoquinoline derivative 11g | Acetylcholinesterase (AChE) | IC50 = 1.94 ± 0.13 µM. mdpi.com |

| 4-N-phenylaminoquinoline derivative 11g | Butyrylcholinesterase (BChE) | IC50 = 28.37 ± 1.85 µM. mdpi.com |

| 5-(4-Trifluoromethylphenoxy)-4-methylprimaquine | Monoamine Oxidase B (MAO-B) | IC50 = 150 nM. nih.gov |

Target Identification and Validation for 8 Amino 1 Isobutylquinolin 4 1h One

Contemporary Methodologies for Small Molecule Target Identification

Identifying the specific protein or proteins that a small molecule interacts with to elicit a biological response is a complex challenge. Modern chemical biology and drug discovery employ a range of powerful techniques to meet this challenge, moving from initial hypothesis generation to high-confidence validation. nih.gov These methods can be broadly categorized into direct biochemical approaches, which detect physical binding, and indirect genetic or computational methods, which infer interactions from functional consequences or predictive algorithms. nih.gov

Affinity-based proteomics is a cornerstone of direct target identification. This strategy utilizes a "bait" molecule, which is a chemically modified version of the small molecule of interest, to "fish" for its binding partners within a complex biological sample like a cell lysate. The core of this technique lies in the design of a chemical probe, which typically consists of the parent compound, a linker, and a reporter or handle moiety (e.g., biotin).

The general workflow involves immobilizing the probe on a solid support (like beads) and incubating it with the proteome. Proteins that bind to the small molecule are captured, while non-binding proteins are washed away. The captured proteins are then eluted and identified using mass spectrometry. A key advantage of this method is its ability to identify targets directly from their native cellular environment, preserving complex protein interactions and post-translational modifications.

While a powerful and widely used technique for target deconvolution, specific applications of affinity-based proteomics using chemical probes for 8-Amino-1-isobutylquinolin-4(1H)-one have not been detailed in available research.

Genetic screening methods identify targets by observing how systematic genetic perturbations affect a cell's sensitivity to a compound. The principle is that altering the expression level or function of a target protein will modulate the phenotypic response to the small molecule. For instance, if knocking down a specific gene using RNA interference (RNAi) renders cells resistant to the compound, it suggests the corresponding protein is a critical target. nih.gov Conversely, overexpression of the target might enhance sensitivity.

These screens can be performed on a genome-wide scale, providing an unbiased survey of potential targets and pathway members that influence the drug's activity. nih.gov Combining data from small-molecule screens with parallel RNAi library screens for similar cellular phenotypes can be a particularly effective strategy for generating high-confidence target hypotheses. nih.gov

As with affinity-based methods, specific studies employing genetic screening approaches like RNAi or mutagenesis to identify the molecular targets of this compound are not prominently featured in the scientific literature.

Thermal Proteome Profiling (TPP) is a powerful method for identifying drug-target engagement directly in living cells or cell lysates, without requiring any modification to the compound. The technique is based on the principle of ligand-induced thermal stabilization: when a small molecule binds to its protein target, the resulting complex is often more resistant to heat-induced denaturation.

In a TPP experiment, cells or lysates are treated with the compound or a vehicle control, divided into aliquots, and heated to a range of different temperatures. The aggregated, denatured proteins are then separated from the soluble, stable proteins. Quantitative mass spectrometry is used to measure the amount of each protein remaining in the soluble fraction at each temperature. A target protein will show a characteristic shift in its melting curve towards higher temperatures in the presence of the binding ligand. frontiersin.orgnih.gov

This method was instrumental in confirming the targets of this compound (aminoquinol). A TPP analysis in Huh7 liver cancer cell lysates demonstrated that the compound significantly stabilized several key proteins. The results confirmed binding to proteins within both the Cyclin-dependent kinase 4/6 (CDK4/6) and the PI3K/AKT signaling pathways. frontiersin.orgnih.govnih.govdoaj.org

Interactive Table 1: Target Stabilization of this compound Identified by TPP

| Target Protein | Pathway | Observation | Reference |

| CDK4 | Cell Cycle Regulation | Significant thermal stabilization | frontiersin.org |

| CDK6 | Cell Cycle Regulation | Significant thermal stabilization | frontiersin.org |

| PI3K | Signal Transduction | Significant thermal stabilization | frontiersin.org |

| AKT | Signal Transduction | Significant thermal stabilization | frontiersin.org |

Beyond TPP, other quantitative mass spectrometry (MS) methods are central to target identification. These techniques excel at precisely quantifying thousands of proteins across different experimental conditions.

Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a metabolic labeling strategy where cells are grown in media containing either normal ("light") or heavy-isotope-labeled amino acids (e.g., ¹³C-arginine). This creates two distinct, mass-spectrometry-distinguishable proteomes. By mixing lysates from "light" (control) and "heavy" (drug-treated) cells during an affinity pull-down, one can accurately quantify specific binders versus non-specific background proteins.

Another approach, Stability of Proteins from Rates of Oxidation (SPROX), measures changes in a protein's conformational stability upon ligand binding by examining its susceptibility to chemical denaturation followed by oxidation. Target proteins often show altered oxidation patterns in the presence of a binding small molecule.

While the TPP analysis of this compound relied heavily on quantitative mass spectrometry, the specific application of techniques such as SILAC or SPROX for its target identification has not been reported.

In Silico Target Prediction and Network Analysis

Computational, or in silico, methods provide a rapid and cost-effective way to generate hypotheses about a compound's potential targets. These approaches use the chemical structure of the small molecule to predict its bioactivity against a large database of known protein targets. nih.gov

One of the primary methods is molecular docking, which simulates the binding of a small molecule (ligand) into the binding site of a protein (receptor). nih.govnih.gov Docking algorithms sample numerous possible conformations and orientations of the ligand within the binding pocket and use scoring functions to estimate the binding affinity for each pose. nih.gov

The initial identification of this compound as a potential anti-cancer agent stemmed from such an approach. A repurposing and ensemble docking methodology was used to screen a library of approved drugs to find new candidate CDK4/6 inhibitors. frontiersin.orgdoaj.org This computational screening highlighted the compound as a promising candidate, which was then carried forward for experimental validation. frontiersin.org

Interactive Table 2: In Silico Predicted Targets for this compound

| Prediction Method | Predicted Target Class | Specific Target(s) | Outcome | Reference |

| Ensemble Docking | Kinase Inhibitors | CDK4/6 | Identified as a candidate for experimental testing | frontiersin.orgdoaj.org |

Biochemical and Cellular Validation of Proposed Targets

Following target identification and prediction, rigorous biochemical and cellular validation is required to confirm the functional relevance of the proposed interactions. For this compound, the hypotheses generated by in silico screening and TPP were substantiated by a series of validation experiments. frontiersin.org

Biochemical validation was achieved by examining the compound's effect on the identified signaling pathways. Treatment of hepatocellular carcinoma (HCC) cells with the compound led to a decreased expression of key proteins in the PI3K/AKT/mTOR pathway, confirming its inhibitory action. nih.gov Similarly, its effect on the CDK4/6 pathway was confirmed. frontiersin.org

Cellular validation involved assessing the compound's effect on cancer cell pathophysiology. Key findings included:

Reduced Cell Viability: The compound significantly decreased the viability of HepG2 and Huh7 human liver cancer cells. nih.gov

Cell Cycle Arrest: It caused cell cycle arrest in the G1 phase, which is consistent with the inhibition of CDK4/6. nih.govnih.gov

Induction of Apoptosis: The compound was shown to induce programmed cell death (apoptosis) in cancer cells. nih.gov

Drug Combination Antagonism: A drug combination screening revealed that this compound displayed antagonistic effects when combined with the PI3K inhibitor LY294002. This functional result strongly suggested that both compounds act on the same target or pathway, providing further evidence for its role as a PI3K inhibitor. frontiersin.orgnih.govdoaj.org

Together, these validation steps confirmed that this compound functions as a multi-target inhibitor of the CDK4/6 and PI3K/AKT pathways, leading to its anti-cancer effects in cellular models. frontiersin.org

Computational and Theoretical Investigations of 8 Amino 1 Isobutylquinolin 4 1h One

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a specific protein target. This technique is instrumental in drug discovery for identifying potential drug candidates by estimating the binding affinity and analyzing the interaction patterns between the ligand and the active site of the receptor.

Studies on similar quinoline (B57606) derivatives have demonstrated their potential to bind to a variety of biological targets, including enzymes like DNA gyrase and various protein kinases. For instance, in docking studies of quinazolinone derivatives with DNA gyrase, the keto group was shown to form crucial hydrogen bonds with key residues like Asp73, while other parts of the molecule engaged in hydrophobic interactions. nih.gov

Table 1: Predicted Interaction Profile for 8-Amino-1-isobutylquinolin-4(1H)-one with a Hypothetical Kinase Active Site

| Ligand Moiety | Protein Residue (Example) | Interaction Type |

| Quinolinone Ring System | Phenylalanine (Phe) | π-π Stacking |

| 4-Keto Group | Lysine (Lys) | Hydrogen Bond (Acceptor) |

| 8-Amino Group | Aspartate (Asp) | Hydrogen Bond (Donor), Salt Bridge |

| 1-Isobutyl Group | Leucine (Leu), Valine (Val) | Hydrophobic Interaction |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are built by correlating calculated molecular descriptors (physicochemical properties or theoretical parameters) with experimentally determined activities. nih.govmdpi.com For quinolinone derivatives, QSAR studies are vital for optimizing their therapeutic potential by identifying the key structural features that influence their efficacy. nih.govresearchgate.net

A QSAR model for a series of analogues of this compound would involve calculating a range of molecular descriptors. These can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). neliti.com By employing statistical methods like multiple linear regression (MLR) or machine learning algorithms, a predictive model can be generated. nih.govresearchgate.net

For example, a QSAR study on anti-malarial 4-aminoquinolines revealed a strong correlation between activity and the presence of nitrogen and oxygen atoms at specific topological distances. nih.gov Another study on quinolinone derivatives as androgen receptor antagonists successfully used 3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) to visualize the structural requirements for enhanced activity. nih.gov Such models could guide the modification of the isobutyl group or substitutions on the quinoline ring of this compound to improve its desired biological activity.

Table 2: Key Molecular Descriptors for QSAR Analysis of Quinolinone Analogues

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |

| Electronic | Dipole Moment | Drug-receptor electrostatic interactions |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Membrane permeability and target engagement |

| Steric | Molar Refractivity (MR) | Binding site complementarity and steric hindrance |

| Topological | Wiener Index | Molecular branching and overall shape |

Molecular Dynamics Simulations for Ligand-Target Dynamics and Conformational Ensembles

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. springernature.com MD simulations are crucial for assessing the stability of a ligand-protein complex, understanding the conformational changes that may occur upon binding, and calculating binding free energies with greater accuracy. nih.govmdpi.com

For the this compound-protein complex, an MD simulation would be initiated from the best-docked pose. Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of the complex is analyzed. Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored to assess the stability of the complex. researchgate.net A stable RMSD suggests that the ligand remains securely in the binding pocket. The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can highlight flexible regions of the protein that are important for ligand binding. researchgate.net

Furthermore, MD simulations can reveal the role of water molecules in mediating interactions and can be used to perform more rigorous binding free energy calculations (e.g., using MM/PBSA or MM/GBSA methods), providing a more reliable estimation of binding affinity than docking scores alone. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. mdpi.com It is widely applied to quinolinone derivatives to understand their reactivity, stability, and spectroscopic characteristics. ekb.egekb.egnih.gov

DFT calculations can determine the distribution of electron density and identify the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. nih.gov For this compound, DFT could be used to generate a Molecular Electrostatic Potential (MEP) map, which visualizes the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions. ekb.eg

Additionally, DFT is employed to calculate global reactivity descriptors and predict spectroscopic data. nih.gov For instance, vibrational frequencies from DFT calculations can be compared with experimental IR and Raman spectra to confirm the molecular structure. researchgate.net Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the compound. nih.gov

Table 3: Electronic Properties of Quinolinone Scaffolds Predicted by DFT

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to the ability to donate electrons (nucleophilicity) |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to the ability to accept electrons (electrophilicity) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability |

| Molecular Electrostatic Potential (MEP) | 3D map of electrostatic potential | Identifies sites for electrophilic and nucleophilic attack |

Virtual Screening and De Novo Design of Quinolinone Analogues

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov Starting with a known active compound or a target structure, virtual screening can rapidly prioritize a smaller, more manageable number of candidates for experimental testing.

If this compound were identified as a hit compound, it could be used as a template in a ligand-based virtual screening campaign. Large databases would be searched for molecules with similar structural or physicochemical features. Alternatively, in a structure-based approach, the compound's docked pose within a protein target would be used to screen libraries for molecules that fit the same binding site and replicate key interactions. nih.govmdpi.com

De novo design takes this a step further by building novel molecules from scratch. youtube.com Using the structural information of the target's binding site, algorithms can place fragments and grow them into completely new molecules that are optimized for binding. This approach can explore novel chemical space to design quinolinone analogues with improved potency, selectivity, and pharmacokinetic properties.

Advanced Analytical Methodologies for Characterization and Quantification of 8 Amino 1 Isobutylquinolin 4 1h One

High-Resolution Chromatographic Techniques

Chromatography is the cornerstone for the separation of 8-Amino-1-isobutylquinolin-4(1H)-one from impurities, degradation products, or biological matrices. High-resolution techniques offer superior separation efficiency, enabling the analysis of complex mixtures.

Ultra-High Performance Liquid Chromatography (UHPLC) with Diverse Detection Methods (e.g., UV/Vis, Fluorescence, Mass Spectrometry)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity. nih.govchromatographyonline.com For this compound, reversed-phase UHPLC would be the method of choice, employing a C18 or similar stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.

The versatility of UHPLC is greatly enhanced by the array of available detectors:

UV/Vis Detection: The quinolinone scaffold of the molecule contains a chromophore that absorbs ultraviolet (UV) light. A diode-array detector (DAD) can be used to obtain the UV spectrum of the compound, determining the optimal wavelength for quantification and assessing peak purity.

Fluorescence Detection: Many quinoline (B57606) derivatives exhibit native fluorescence. chromatographyonline.com If this compound possesses fluorescent properties, a fluorescence detector can offer significantly higher sensitivity and selectivity compared to UV detection, which is particularly advantageous for trace-level analysis.

Mass Spectrometry (MS) Detection: Coupling UHPLC with a mass spectrometer provides the highest degree of selectivity and sensitivity. nih.gov This setup not only quantifies the target compound but also provides mass information that confirms its identity.

Table 1: Illustrative UHPLC-UV/Vis Method Parameters for Analysis of this compound

| Parameter | Condition |

| Instrument | UHPLC System with DAD |

| Column | C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 3 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection | 254 nm |

| Injection Volume | 1 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its relatively low volatility and the presence of a primary amino group, which can lead to poor peak shape and thermal degradation.

To overcome these limitations, derivatization is required. The primary amino group can be converted into a less polar, more volatile derivative through reactions such as silylation (e.g., with BSTFA) or acylation. Once derivatized, the compound can be effectively separated on a capillary GC column and detected. GC coupled with Time-of-Flight Mass Spectrometry (GC-TOF-MS) is particularly useful for identifying quinoline alkaloids and their derivatives. researchgate.netnih.gov

Advanced Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the analysis of this compound, providing critical information on its molecular weight, elemental composition, and structure. libretexts.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of LC with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov This technique is the gold standard for quantifying low concentrations of compounds in complex biological matrices like plasma or urine. mdpi.com

For quantitative analysis, the instrument is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (typically the protonated molecule, [M+H]⁺) of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides exceptional selectivity and minimizes background interference. nih.gov

For metabolite identification, LC-MS/MS is used to detect and structurally characterize biotransformation products. nih.gov Common metabolic pathways for quinoline-based compounds include oxidation (hydroxylation), demethylation, and conjugation with glucuronic acid or sulfate. By comparing the MS/MS fragmentation patterns of potential metabolites to that of the parent drug, the site of metabolic modification can often be determined. researchgate.net

Table 2: Predicted MRM Transitions for LC-MS/MS Analysis of this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Application |

| This compound | 217.13 | 161.09 | Quantitation |

| This compound | 217.13 | 144.08 | Confirmation |

| Putative Hydroxylated Metabolite | 233.13 | 177.08 | Metabolite Screening |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS), often performed on Orbitrap or Time-of-Flight (TOF) instruments, measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). resolian.com This capability allows for the unambiguous determination of a compound's elemental formula. libretexts.org

For this compound, HRMS can confirm its molecular formula (C₁₃H₁₆N₂O) by measuring its exact mass and comparing it to the theoretical value. nih.govmsesupplies.com This high level of mass accuracy is crucial for distinguishing the compound from other isobaric species (molecules with the same nominal mass but different elemental compositions), thereby increasing confidence in its identification, especially in complex screening studies. nih.gov

Table 3: Exact Mass Determination of this compound by HRMS

| Parameter | Value |

| Molecular Formula | C₁₃H₁₆N₂O |

| Nominal Mass | 216 |

| Monoisotopic Mass (Theoretical) | 216.1263 g/mol |

| Measured [M+H]⁺ (Hypothetical) | 217.1336 |

| Mass Accuracy (Hypothetical) | < 5 ppm |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: A proton NMR spectrum would reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum would show distinct signals for the aromatic protons on the quinolinone ring, the protons of the isobutyl group (a doublet for the methyl groups and a multiplet for the methine and methylene groups), and a signal for the amino group protons. proquest.comnih.gov

¹³C NMR: A carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the quinolinone ring.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. acs.orgresearchgate.net A COSY spectrum would show correlations between adjacent protons, helping to assign the protons on the aromatic ring and within the isobutyl group. An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon skeleton. These techniques combined provide definitive proof of the compound's structure. semanticscholar.org

Table 4: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (positions 5, 6, 7) | 6.8 - 7.5 | Multiplet |

| Aromatic H (position 2 or 3) | 6.0 - 7.8 | Doublet |

| -NH₂ | 4.5 - 5.5 | Broad Singlet |

| -N-CH₂ - | ~ 4.0 | Doublet |

| -CH₂-CH (CH₃)₂ | ~ 2.2 | Multiplet |

| -CH(CH₃ )₂ | ~ 1.0 | Doublet |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between adjacent protons on the quinolinone aromatic rings and within the isobutyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would definitively assign the proton signals to their corresponding carbon atoms, for example, linking the aliphatic proton signals of the isobutyl group to their specific carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes long-range (2-3 bond) correlations between protons and carbons. This is vital for connecting different fragments of the molecule. For example, correlations would be expected from the N-CH₂ protons to the C4 (carbonyl) and C4a carbons of the quinolinone ring, confirming the attachment point of the isobutyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which helps in determining the three-dimensional structure and conformation of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a single crystal. If a suitable crystal of this compound could be grown, this technique would yield a definitive three-dimensional model of the molecule in the solid state. The resulting data would include precise bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions like hydrogen bonding involving the amino group and the carbonyl oxygen.

Hypothetical Crystallographic Data Table This table is illustrative and not based on experimental data for the specific compound.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~15.1 |

| β (°) | ~95.0 |

| Volume (ų) | ~1290 |

| Z | 4 |

Spectroscopic Techniques (e.g., UV/Vis, IR) for Functional Group Analysis and Quantification

UV-Visible (UV/Vis) Spectroscopy: The UV/Vis spectrum of this compound would be expected to show characteristic absorption maxima (λ_max) corresponding to π→π* and n→π* electronic transitions within the conjugated quinolinone system. The position and intensity of these bands provide information about the electronic structure of the chromophore. This technique is also valuable for quantification using the Beer-Lambert law.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify specific functional groups based on their characteristic vibrational frequencies. For this compound, key expected absorption bands would include:

N-H stretching: A pair of bands around 3300-3500 cm⁻¹ for the primary amine (-NH₂).

C-H stretching: Bands just below 3000 cm⁻¹ for the aliphatic isobutyl group and just above 3000 cm⁻¹ for the aromatic C-H bonds.

C=O stretching: A strong absorption band around 1620-1660 cm⁻¹ for the quinolinone carbonyl group.

C=C and C=N stretching: Multiple bands in the 1450-1600 cm⁻¹ region, characteristic of the aromatic and heterocyclic rings.

Hypothetical Spectroscopic Data Table This table is illustrative and not based on experimental data for the specific compound.

| Technique | Parameter | Hypothetical Value |

|---|---|---|

| UV/Vis | λ_max 1 | ~250 nm |

| UV/Vis | λ_max 2 | ~340 nm |

| IR | ν(N-H) | ~3450, 3350 cm⁻¹ |

| IR | ν(C=O) | ~1640 cm⁻¹ |

| IR | ν(C=C) | ~1580 cm⁻¹ |

Future Research Directions and Translational Perspectives Preclinical

Rational Design and Synthesis of Optimized Quinolinone Analogues with Enhanced Potency and Selectivity

The rational design of new analogues based on the 8-amino-1-isobutylquinolin-4(1H)-one core is a critical step towards developing clinical candidates. Structure-activity relationship (SAR) studies on related 8-aminoquinoline (B160924) compounds have provided valuable insights that can guide the optimization of this specific scaffold. who.intnih.gov

Key strategies for optimization include:

Substitution on the Quinoline (B57606) Ring: The position and nature of substituents on the quinoline nucleus significantly influence biological activity. who.int For instance, in antimalarial 8-aminoquinolines, the presence of a 6-methoxy group has been shown to enhance activity. who.int Future research should explore the introduction of various electron-donating and electron-withdrawing groups at different positions of the this compound ring to modulate potency and selectivity.

Derivatization of the 8-amino Group: The 8-amino group is a key feature and a potential point for modification. Introducing different substituents on the amino group can influence the compound's physicochemical properties, such as pKa and hydrogen bonding capacity, which are crucial for target binding and pharmacokinetic profiles.

Table 1: Proposed Modifications to the this compound Scaffold and Their Rationale

| Modification Site | Proposed Change | Rationale for Improved Potency/Selectivity |

| Quinoline Ring | Introduction of a 6-methoxy group | Based on SAR of antimalarial 8-aminoquinolines, this may enhance activity. who.int |

| Quinoline Ring | Addition of small alkyl or halogen groups at positions 2, 4, and 5 | To probe the steric and electronic requirements of the binding pocket. |

| N1-Position | Replacement of isobutyl with other alkyl or cycloalkyl groups | To optimize lipophilicity and van der Waals interactions with the target. |

| 8-Amino Group | Acylation or alkylation | To modulate hydrogen bonding capacity and metabolic stability. |

The synthesis of these new analogues will likely employ established methods for quinolinone synthesis, which can be adapted for the specific target molecules. nih.gov

Exploration of Novel Biological Pathways and Therapeutic Applications

While the initial therapeutic focus for the this compound scaffold might be defined, its structural features suggest potential for activity in various biological pathways. The 8-hydroxyquinoline (B1678124) scaffold, a related chemotype, exhibits a wide range of biological activities, including anticancer, antiviral, and antibacterial effects. mdpi.com

Future research should involve broad biological screening of this compound and its optimized analogues to identify novel therapeutic applications. This could include screening against panels of cancer cell lines, various viral and bacterial strains, and assays for enzymatic inhibition. For example, some quinoline derivatives have shown potential as tyrosine kinase inhibitors, a class of enzymes crucial in cancer cell signaling. researchgate.net

Investigation of Multi-Target Modulators Based on the this compound Scaffold

The development of multi-target drugs is an emerging strategy to address complex diseases like cancer and neurodegenerative disorders. nih.govplos.org The quinolinone scaffold is a versatile platform that can be elaborated to interact with multiple biological targets. nih.gov By incorporating pharmacophores known to bind to different targets, it may be possible to design multi-target modulators based on the this compound core. nih.gov

For instance, by combining the quinolinone core with moieties known to inhibit enzymes like topoisomerase or tubulin polymerization, it may be possible to create novel anticancer agents with dual mechanisms of action. nih.gov This approach could lead to enhanced efficacy and a reduced likelihood of drug resistance.

Preclinical Efficacy and Selectivity Studies in Relevant Disease Models

Once potent and selective analogues have been identified through in vitro screening, their efficacy must be evaluated in relevant preclinical disease models. This is a critical step to bridge the gap between in vitro activity and potential clinical utility.

These studies will involve:

Animal Models of Disease: Testing the lead compounds in established animal models that mimic the human disease of interest. For example, if the target application is cancer, xenograft models using human cancer cell lines would be appropriate.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds in animals. This data is essential to understand the drug's behavior in a living system and to establish a dosing regimen for further studies.

Toxicology Studies: Preliminary toxicology studies will be necessary to assess the safety profile of the most promising compounds and to identify any potential off-target effects.

Further Elucidation of Mechanistic Aspects of Action at the Molecular Level

A thorough understanding of the molecular mechanism of action is crucial for the rational development of any new drug candidate. ukri.org For this compound and its analogues, this will involve identifying the specific biological target(s) and characterizing the molecular interactions.

Key experimental approaches will include:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic approaches to identify the protein(s) that the compounds bind to.

Biochemical and Biophysical Assays: Once a target is identified, in vitro assays will be used to confirm the interaction and to determine the binding affinity and kinetics.

Structural Biology: Techniques like X-ray crystallography or cryo-electron microscopy can provide a detailed, atomic-level picture of how the compound binds to its target. This information is invaluable for further structure-based drug design efforts.

Cellular and Molecular Biology Techniques: Investigating the downstream effects of target engagement in cells to understand how the compound elicits its biological response.

The mechanism of action for the broader class of 8-aminoquinolines is thought to involve metabolic activation to reactive intermediates that can generate reactive oxygen species, leading to cellular damage. ukri.org It will be important to investigate whether a similar mechanism is at play for this compound derivatives or if they operate through a different, more specific target interaction.

Q & A

Q. What pharmacological screening protocols are appropriate for evaluating the bioactivity of this compound against parasitic targets?

- Methodological Answer :

- In vitro assays :

- Plasmodium falciparum : IC50 determination via SYBR Green I fluorescence .

- Cytotoxicity : HepG2 cell viability assay (CC50 > 10 μM for selectivity) .

- In vivo models :

- Rodent malaria : Dose-response in P. berghei-infected mice (oral LD50 > 500 mg/kg) .

- Resistance profiling : Monitor mutations in target enzymes (e.g., cytochrome bc1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.